molecular formula C36H25Br B12824223 1-bromo-2,3,4,5,6-pentakis-phenylbenzene

1-bromo-2,3,4,5,6-pentakis-phenylbenzene

Cat. No.: B12824223
M. Wt: 537.5 g/mol
InChI Key: RNRKGWPCKHAAGZ-UHFFFAOYSA-N
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Description

1-bromo-2,3,4,5,6-pentakis-phenylbenzene is a complex organic compound characterized by a benzene ring substituted with five phenyl groups and one bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-bromo-2,3,4,5,6-pentakis-phenylbenzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the presence of a Lewis acid catalyst, such as aluminum chloride, and an inert solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, optimizing reaction conditions to achieve high yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-bromo-2,3,4,5,6-pentakis-phenylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted benzene derivatives, quinones, and reduced aromatic compounds .

Scientific Research Applications

1-bromo-2,3,4,5,6-pentakis-phenylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-bromo-2,3,4,5,6-pentakis-phenylbenzene involves its ability to participate in electrophilic aromatic substitution reactions. The bromine atom and phenyl groups influence the electron density of the benzene ring, making it susceptible to attack by electrophiles. The molecular targets and pathways involved include interactions with nucleophiles and the formation of carbocation intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-bromo-2,3,4,5,6-pentakis-phenylbenzene is unique due to its high degree of substitution and the presence of multiple phenyl groups, which impart distinct electronic and steric properties. This makes it a valuable compound for studying aromatic substitution reactions and developing advanced materials .

Properties

Molecular Formula

C36H25Br

Molecular Weight

537.5 g/mol

IUPAC Name

1-bromo-2,3,4,5,6-pentakis-phenylbenzene

InChI

InChI=1S/C36H25Br/c37-36-34(29-22-12-4-13-23-29)32(27-18-8-2-9-19-27)31(26-16-6-1-7-17-26)33(28-20-10-3-11-21-28)35(36)30-24-14-5-15-25-30/h1-25H

InChI Key

RNRKGWPCKHAAGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)Br)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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